molecular formula C9H11F2NO B13528446 [(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine

[(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine

Cat. No.: B13528446
M. Wt: 187.19 g/mol
InChI Key: IJFPKWLSUKPZQP-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (2,3-Difluoro-4-methoxyphenyl)methylamine may involve large-scale chemical processes that utilize similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methoxyphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methoxyphenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2,3-Difluoro-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,3-Difluoro-4-methoxyphenyl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The difluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and cellular processes.

Comparison with Similar Compounds

(2,3-Difluoro-4-methoxyphenyl)methylamine can be compared with other similar compounds such as:

The uniqueness of (2,3-Difluoro-4-methoxyphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(2,3-difluoro-4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-5-6-3-4-7(13-2)9(11)8(6)10/h3-4,12H,5H2,1-2H3

InChI Key

IJFPKWLSUKPZQP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)F)F

Origin of Product

United States

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